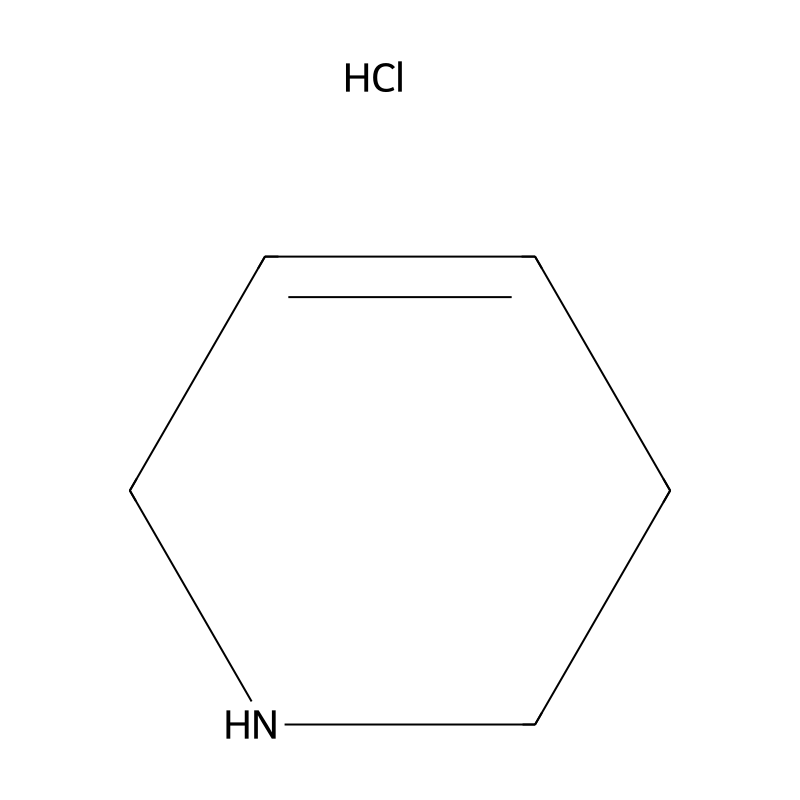1,2,3,6-Tetrahydropyridine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Heterocyclic Building Block:
1,2,3,6-Tetrahydropyridine hydrochloride is primarily used as a heterocyclic building block in organic synthesis. Its structure, containing a six-membered ring with nitrogen and four carbon atoms, serves as a versatile platform for the construction of more complex molecules. This allows researchers to create various organic compounds with specific properties and functionalities relevant to various scientific fields [].
Medicinal Chemistry Applications:
The core structure of 1,2,3,6-tetrahydropyridine can be modified with various functional groups to generate a diverse range of medically relevant compounds. This has led to its exploration in the development of drugs targeting various diseases, including:
- Neurodegenerative diseases: Research suggests that modified 1,2,3,6-tetrahydropyridine derivatives may hold potential for treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease [, ].
- Antimicrobial agents: Studies have explored the potential of certain 1,2,3,6-tetrahydropyridine derivatives as antimicrobial agents due to their ability to inhibit the growth of various bacteria and fungi [].
Synthetic Organic Chemistry:
Beyond its role in medicinal chemistry, 1,2,3,6-tetrahydropyridine hydrochloride finds applications in various areas of synthetic organic chemistry. Its reactivity allows researchers to participate in diverse organic reactions, including:
- Cycloadditions: These reactions involve the formation of cyclic structures from two or more unsaturated molecules, and 1,2,3,6-tetrahydropyridine can act as a valuable building block in such processes.
- Functional group transformations: The presence of reactive sites in the molecule enables its participation in various functional group transformations, allowing chemists to modify existing functionalities and create new ones.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








